molecular formula C9H15NO3 B15263080 Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

Cat. No.: B15263080
M. Wt: 185.22 g/mol
InChI Key: HIFMTHFIDJLWRJ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate is a chemical compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate typically involves the reaction of propylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol. The process can be summarized as follows:

    Reaction of Propylamine with Ethyl Acetoacetate: This step forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Esterification: The final step involves esterification to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring structure but differs in functional groups.

    Pyrrolidine-2,5-diones: Contains additional carbonyl groups compared to Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

This compound is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-4-9(8(12)13-2)5-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11)

InChI Key

HIFMTHFIDJLWRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1=O)C(=O)OC

Origin of Product

United States

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